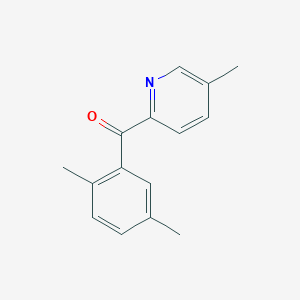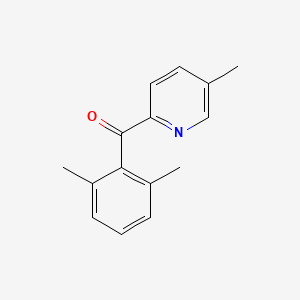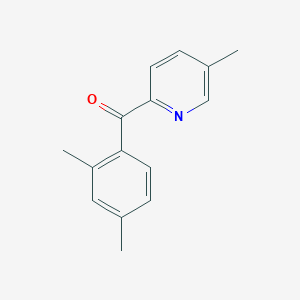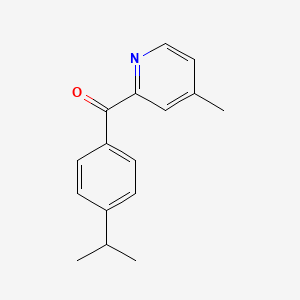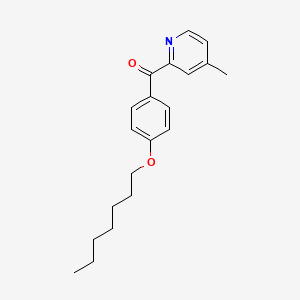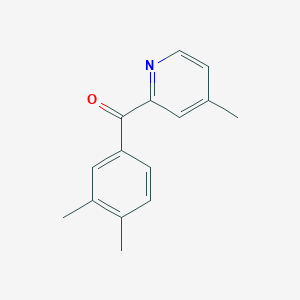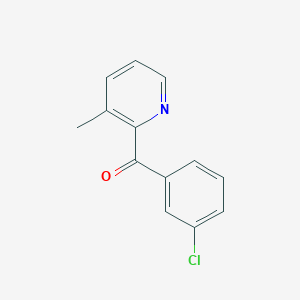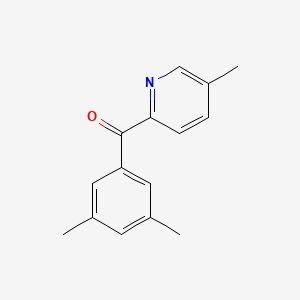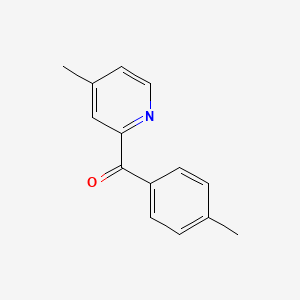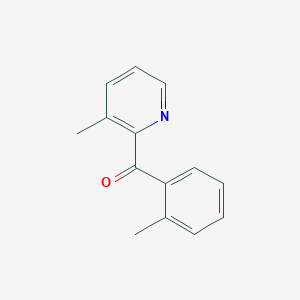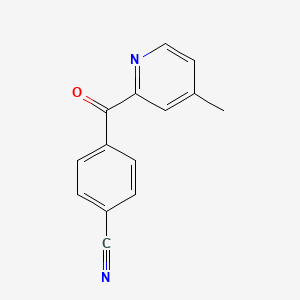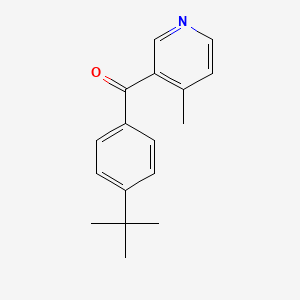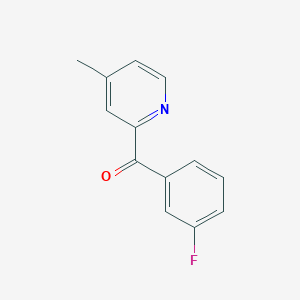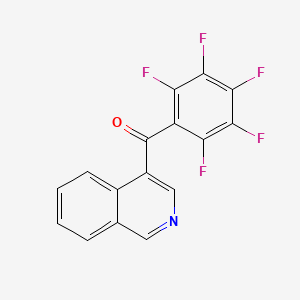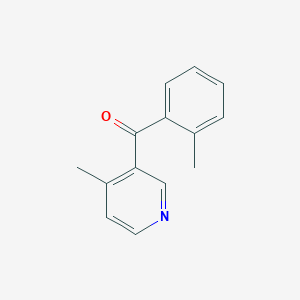
3-(2-Methylbenzoyl)-4-methylpyridine
説明
Synthesis Analysis
The synthesis of 3-(2-Methylbenzoyl)-4-methylpyridine involves several steps. One common method is the reaction between 2-methylbenzoyl chloride and 4-methylpyridine in the presence of a suitable base or solvent. The resulting product undergoes purification and characterization using techniques such as IR spectroscopy , ¹H NMR , ¹³C NMR , and elemental analysis .
科学的研究の応用
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds, which are structurally similar to “3-(2-Methylbenzoyl)-4-methylpyridine”, have been synthesized and tested for antioxidant and antibacterial activities .
- Method : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .
-
Organo Selenium Compounds
- Field : Organic Chemistry
- Application : Organo selenium compounds, which incorporate benzo[d][1,3]dioxole subunit, have been synthesized and characterized .
- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : The compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
-
Benzoylthiourea Derivatives
- Field : Medicinal Chemistry
- Application : Benzoylthiourea derivatives, substituted with one or more fluorine atoms and with the trifluoromethyl group, have been synthesized and tested .
- Method : The compounds were synthesized and characterized by IR, NMR, CHNS and crystal X-ray diffraction .
- Results : The compounds have been developed in response to the increasing threat of antimicrobial resistance to all currently available therapeutic agents .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Benzophenone, indole and benzimidazole moieties, which are structurally similar to “3-(2-Methylbenzoyl)-4-methylpyridine”, have been synthesized and tested for antimicrobial activity .
- Method : The compounds were synthesized and characterized. The in vitro antimicrobial activity was tested by disk diffusion and serial dilution method .
- Results : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains .
-
Antioxidant Effects
- Field : Biochemistry
- Application : Amides, which are structurally similar to “3-(2-Methylbenzoyl)-4-methylpyridine”, have been synthesized and tested for antioxidant effects .
- Method : The compounds were synthesized and characterized. The in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : The compounds exhibited antioxidant effects in comparison with the corresponding TBHQ and BHA .
- Antimicrobial Studies of Anhydride Derivatives
- Field : Medicinal Chemistry
- Application : A novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid, has been synthesized and tested for antimicrobial activities .
- Method : The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography . The title compound was screened for antibacterial and antifungal activities using a serial dilution technique under aseptic conditions .
- Results : The results indicate that the title compound has significant antibacterial properties but showed no antifungal behavior .
特性
IUPAC Name |
(2-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-4-6-12(10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXAHHMVZCTKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226224 | |
| Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylbenzoyl)-4-methylpyridine | |
CAS RN |
1187167-91-4 | |
| Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



